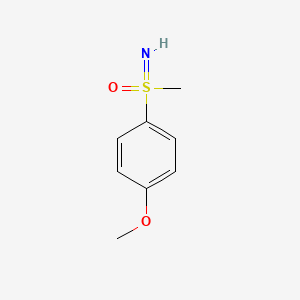

S-甲基-S-(4-甲氧基苯基)亚砜

描述

“S-Methyl-S-(4-methoxyphenyl) sulfoximine” is a chemical compound . It is often used in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of sulfoximines like “S-Methyl-S-(4-methoxyphenyl) sulfoximine” often involves C-N coupling . A dual nickel photocatalytic approach enables a scalable synthesis of a broad scope of N-arylated sulfoximines from the respective free NH-sulfoximines and bromoarenes . The reaction exhibits a high functional group tolerance .Molecular Structure Analysis

The molecular formula of “S-Methyl-S-(4-methoxyphenyl) sulfoximine” is C8H11NO2S . More detailed information about its structure can be found in chemical databases .Chemical Reactions Analysis

The chemical reactions involving “S-Methyl-S-(4-methoxyphenyl) sulfoximine” are complex and can involve various other compounds . For example, copper (I) iodide and 4-DMAP can achieve a N-arylation of sulfoximines with various arylboronic acids .Physical And Chemical Properties Analysis

The physical and chemical properties of “S-Methyl-S-(4-methoxyphenyl) sulfoximine” include its melting point, boiling point, density, molecular formula, and molecular weight .科学研究应用

合成与化学性质

- 区域选择性和对映选择性取代:S-甲基-S-(4-甲氧基苯基)亚砜亚胺参与区域选择性和对映选择性取代过程。研究证明了通过一系列加成-消除-异构化反应制备对映体纯的N-甲基-、N-苄基-和N-(甲氧基乙基)-S-(苯基)肉桂醛亚砜亚胺。本研究强调了亚砜亚胺在产生具有不同对映选择性的手性烯烃中的重要性,这取决于双键构型和特定位置的取代基(Scommoda 等人,1996 年)。

抑制谷胱甘肽合成

- 丁二酰亚砜亚胺:一项关于丁二酰亚砜亚胺(一种相关的亚砜亚胺化合物)的研究揭示了其对谷胱甘肽合成强效且特异的抑制作用。这与理解类似亚砜亚胺的生化相互作用相关(Griffith & Meister,1979 年)。

药物化合物掺入

- 亚砜亚胺氨基甲酸酯合成:2015 年的研究探索了通过铑催化的氨基甲酸酯向亚砜转移来合成 N-保护的亚砜亚胺。这种方法促进了 NH-亚砜亚胺的制备,并证明了亚砜亚胺在药物化学中的效用(Zenzola 等人,2015 年)。

抗癌活性

- 带有磺酰基的查耳酮类似物:一项研究调查了从酚类查耳酮类似物中合成磺酰基酯。这些化合物表现出强大的体外抗癌活性,表明亚砜亚胺衍生物在癌症研究中的潜在作用(Muškinja 等人,2019 年)。

C-H 官能化和偶联反应

- 钌催化的氢芳基化:一项研究利用甲基苯基亚砜亚胺作为钌催化的分子内氢芳基化中的指导基团,表明亚砜亚胺在促进选择性化学反应中的重要性(Ghosh 等人,2016 年)。

- 钯催化的芳基化:钯催化的对甲氧基苄基保护的 S,S-二甲基亚砜亚胺的直接 α-芳基化突出了亚砜亚胺在实现多种化学修饰中的作用,特别是在合成生物活性化合物中(Sirvent 等人,2016 年)。

对映选择性合成

- 催化对映选择性硫烷基化:2022 年的一项研究展示了通过亚磺酰胺的 S-烷基化对亚砜亚胺进行新的不对称合成。这突出了亚砜亚胺在不对称合成中的重要性及其在药物发现中的应用(Greenwood 等人,2022 年)。

作用机制

Target of Action

The primary target of S-Methyl-S-(4-methoxyphenyl) sulfoximine is the enzyme glutamine synthetase . Glutamine synthetase plays a crucial role in the metabolism of nitrogen by catalyzing the condensation of glutamate and ammonia to form glutamine .

Mode of Action

S-Methyl-S-(4-methoxyphenyl) sulfoximine interacts with its target, glutamine synthetase, by getting phosphorylated by the enzyme . The resulting product acts as a transition state analog that is unable to diffuse from the active site, thereby inhibiting the enzyme .

Biochemical Pathways

The inhibition of glutamine synthetase by S-Methyl-S-(4-methoxyphenyl) sulfoximine affects the glutamate-glutamine cycle . This cycle is critical for the proper functioning of the central nervous system. The inhibition of glutamine synthetase leads to a decrease in the production of glutamine, which can have downstream effects on various biochemical pathways .

Result of Action

The molecular and cellular effects of S-Methyl-S-(4-methoxyphenyl) sulfoximine’s action primarily involve the inhibition of glutamine synthetase, leading to a decrease in glutamine production . This can affect various cellular processes, including protein synthesis and energy metabolism, which rely on glutamine.

安全和危害

未来方向

Sulfoximines, such as “S-Methyl-S-(4-methoxyphenyl) sulfoximine”, have been highlighted for their emerging trends and opportunities in medicinal chemistry . They can be used in the construction of complex molecules, proteolysis targeting chimeras (PROTACs), antibody–drug conjugates (ADCs), and novel warheads for covalent inhibition .

属性

IUPAC Name |

imino-(4-methoxyphenyl)-methyl-oxo-λ6-sulfane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-11-7-3-5-8(6-4-7)12(2,9)10/h3-6,9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLNKBRMXGWEJFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=N)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-Methyl-S-(4-methoxyphenyl) sulfoximine | |

CAS RN |

77970-95-7 | |

| Record name | imino(4-methoxyphenyl)methyl-lambda6-sulfanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(diethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2708911.png)

![(3Z)-3-{[(2,4-dichlorophenyl)methoxy]imino}-1-{[3-(trifluoromethyl)phenyl]methyl}-2,3-dihydro-1H-indol-2-one](/img/structure/B2708912.png)

methylboronic acid](/img/structure/B2708922.png)

![1-({[5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)indoline](/img/structure/B2708924.png)

![7-(4-Isopropylstyryl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2708926.png)

![Ethyl 5-amino-2-bromo-1-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]imidazole-4-carboxylate](/img/structure/B2708932.png)